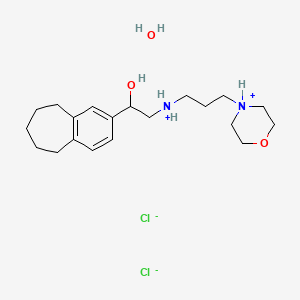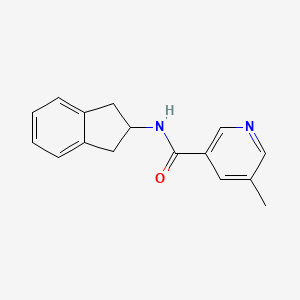
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide is an organic compound that belongs to the class of indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring
Vorbereitungsmethoden
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be achieved through several methods. One common approach involves the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple and efficient method for the preparation of the compound with good yields. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent . In biology, it is investigated for its role in modulating various biological pathways and its potential as a therapeutic agent. In the industry, it is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be compared with other similar compounds, such as N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide While both compounds belong to the class of indanes, they differ in their specific functional groups and molecular structuresOther similar compounds include various indole derivatives, which also exhibit a wide range of biological activities .
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-11-6-14(10-17-9-11)16(19)18-15-7-12-4-2-3-5-13(12)8-15/h2-6,9-10,15H,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
HQPREHDDHFFDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C(=O)NC2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
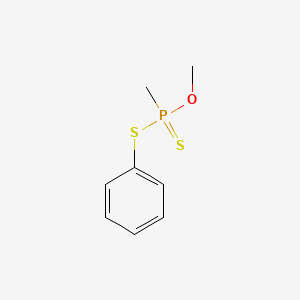
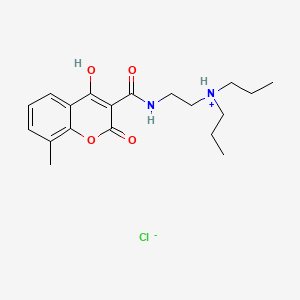
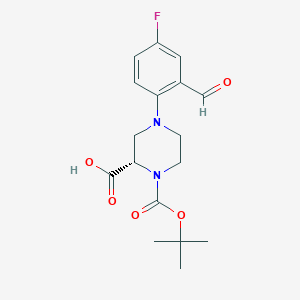
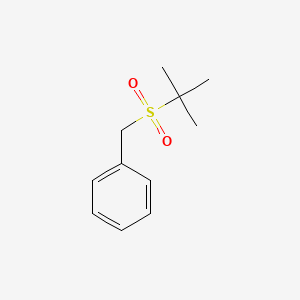
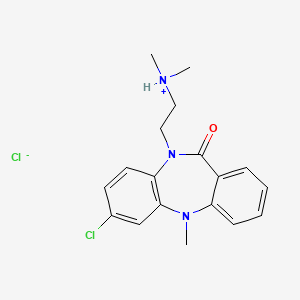
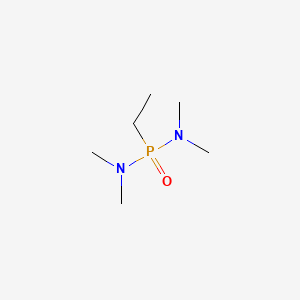
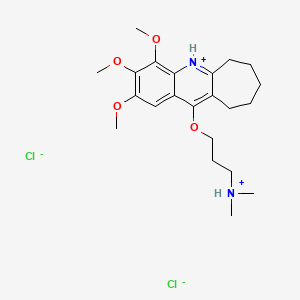
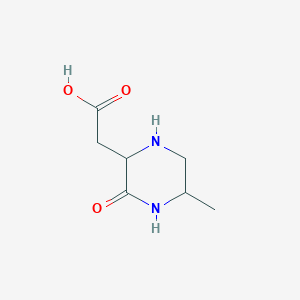
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
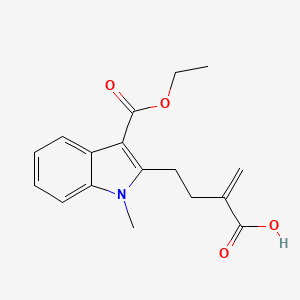

![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
